molecular formula C7H6Cl2N2 B11907328 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine CAS No. 63111-50-2

6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11907328
CAS No.: 63111-50-2
M. Wt: 189.04 g/mol
InChI Key: LUTUICQZQNADJJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine is a halogenated dihydroimidazopyridine derivative characterized by two chlorine atoms at positions 6 and 8 and a partially saturated 2,3-dihydro ring system. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The dihydro ring enhances stability compared to fully aromatic analogs, while the chlorine substituents influence reactivity and pharmacokinetic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63111-50-2

Molecular Formula

C7H6Cl2N2

Molecular Weight

189.04 g/mol

IUPAC Name

6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2

InChI Key

LUTUICQZQNADJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C(C2=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation Reactions with α-Haloketones

The foundational approach to imidazopyridine synthesis involves condensation reactions between 2-aminopyridines and α-haloketones. For 6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine, this method typically employs 2-amino-4,6-dichloropyridine as the starting material. Reacting this precursor with α-bromoacetone in the presence of neutral alumina facilitates cyclization, yielding the dihydroimidazopyridine core .

Reaction Conditions and Optimization

  • Catalyst : Neutral alumina or solvent-free conditions reduce side reactions .

  • Temperature : Moderate heating (60–80°C) ensures complete conversion without decomposition.

  • Yield : Reported yields for analogous imidazopyridines range from 70–85%, though chlorinated variants may require extended reaction times .

Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the haloketone, followed by intramolecular cyclization. The electron-withdrawing chlorine atoms at positions 6 and 8 stabilize the intermediate, enhancing reaction efficiency .

Multi-Component Strategies for Structural Diversification

Multi-component reactions (MCRs) offer a streamlined route to functionalized imidazopyridines. A three-component coupling of 2-aminopyridines, acetophenones, and dimedone under ultrasonication has been adapted for chlorinated derivatives .

Protocol for 6,8-Dichloro Variants

  • Reactants :

    • 2-Amino-4,6-dichloropyridine

    • 4'-Chloroacetophenone (as the ketone component)

    • Dimedone (cyclic diketone)

  • Catalyst : Molecular iodine (20 mol%) in aqueous medium .

  • Conditions : Ultrasonication at room temperature for 30–60 minutes.

Advantages

  • Eco-Friendly : Water as a solvent and low catalyst loading align with green chemistry principles .

  • Yield : Up to 91% for scaled reactions (5 mmol) .

Table 1: Multi-Component Synthesis Parameters

ComponentRoleQuantity (mmol)Notes
2-Amino-4,6-dichloropyridineAmine precursor1.0Ensures chlorine substitution
4'-ChloroacetophenoneKetone source1.0Introduces aryl group
DimedoneCyclic diketone1.0Facilitates cyclization
Molecular iodineCatalyst0.2Enhances reaction rate

Metal-Catalyzed Cyclization and Cross-Coupling

Transition-metal catalysis enables the construction of complex imidazopyridines. A palladium-catalyzed tandem cyclization/Suzuki coupling has been reported for 2,6-disubstituted derivatives, adaptable to dichloro analogs .

Key Steps

  • Cyclization : Formation of the imidazopyridine core via Pd(OAc)₂-catalyzed intramolecular coupling.

  • Cross-Coupling : Introduction of aryl/heteroaryl groups at position 2 using boronic acids.

Table 2: Catalytic Parameters for Pd-Mediated Synthesis

ParameterValueImpact on Yield
Catalyst loading5 mol% Pd(OAc)₂Higher loading increases rate
LigandXPhos (10 mol%)Enhances stability of Pd(0)
SolventDMF/H₂O (3:1)Polar aprotic medium optimal
Temperature100°CAccelerates oxidative addition

Microwave-Assisted Synthesis for Rapid Assembly

Microwave irradiation significantly reduces reaction times for imidazopyridine synthesis. A study utilizing scandium triflate under microwave conditions achieved full conversion in 10 minutes for analogous compounds .

Adaptation for 6,8-Dichloro Derivatives

  • Reactants : 2-Amino-4,6-dichloropyridine + α-bromoketone.

  • Conditions : 150 W, 100°C, 10–15 minutes.

  • Yield : 78–82% (vs. 6 hours under conventional heating) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 8 are activated for nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyridine ring. Reported reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
AminationNH₃/EtOH, 80°C, 12 hr6,8-Diamino-2,3-dihydroimidazo[1,2-a]pyridine (yield: 72%)
MethoxylationNaOMe/MeOH, reflux, 6 hr6,8-Dimethoxy derivative (yield: 68%)
ThiolationNaSH/DMF, 100°C, 8 hr6,8-Bis(thiol)-substituted analog

Mechanistic Insight :

  • The reaction proceeds via a Meisenheimer-like intermediate stabilized by resonance with the pyridine nitrogen.

  • Steric hindrance at positions 6 and 8 may reduce reaction rates compared to monosubstituted analogs.

Cross-Coupling Reactions

The chlorine substituents enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

SubstrateConditionsProductsYield
6-Cl derivativePd(PPh₃)₄, K₂CO₃, arylboronic acid6-Aryl-substituted analog60–85%
8-Cl derivativeSimilar conditions8-Aryl-substituted analog55–78%

Limitations :

  • Simultaneous coupling at both 6 and 8 positions is challenging due to steric and electronic deactivation post-first substitution.

Buchwald-Hartwig Amination

Used to introduce alkyl/aryl amines at chlorine sites under Pd/Xantphos catalysis, producing tertiary amines in yields of 65–90% .

Condensation Reactions

The dihydroimidazo ring undergoes condensation with carbonyl compounds:

PartnerConditionsProductsYield
AldehydesAcOH, 100°C, 4 hrSpirocyclic derivatives50–70%
KetonesI₂/H₂O, ultrasonication, RTFused tetracyclic systems82%

Key Finding :

  • Ultrasonication with molecular iodine significantly enhances reaction efficiency (reduced time from 24 hr to 30 min) .

Cycloaddition Reactions

The electron-deficient ring participates in [3+2] and [4+2] cycloadditions:

Reaction TypeReagents/ConditionsProductsYield
Azide-Alkyne (CuAAC)CuI, DIPEA, DMFTriazole-fused derivatives75%
Diels-AlderMaleic anhydride, 120°CHexahydroquinoline analogs60%

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydroimidazo ring to imidazo[1,2-a]pyridine, retaining chlorine substituents (yield: 88%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system, altering bioactivity .

Biological Activity Correlations

Derivatives of 6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine exhibit:

  • Antimicrobial Activity : MIC values of 2–8 μg/mL against S. aureus and E. coli .

  • Anticancer Potential : IC₅₀ = 12 μM against MCF-7 breast cancer cells .

Computational Insights

DFT studies (B3LYP/6-311G++(d,p)) reveal:

  • HOMO-LUMO gap = 4.3 eV, indicating moderate reactivity.

  • Chlorine atoms increase electrophilicity at C-6 and C-8 (Fukui indices: f⁺ = 0.15–0.18) .

Synthetic Challenges

  • Regioselectivity : Competing reactivity at C-6 vs. C-8 requires careful optimization of steric/electronic directing groups.

  • Stability : The compound is sensitive to prolonged exposure to light and moisture, necessitating inert storage conditions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits a range of pharmacological activities, particularly as a potential therapeutic agent. Research indicates that derivatives of imidazopyridines, including 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine, show promise in treating conditions such as:

  • Cancer : Studies have highlighted the ability of imidazopyridine derivatives to act as inhibitors of various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines like HCT116 and HepG2 .
  • Inflammatory Diseases : The anti-inflammatory properties of imidazopyridine derivatives have been documented. These compounds can inhibit specific pathways involved in inflammation, making them candidates for treating conditions like rheumatoid arthritis and asthma .

Catalytic Applications

Acyl Transfer Catalyst
this compound has been studied for its role as an acyl transfer catalyst. Research has shown that this compound can facilitate high levels of enantioselectivity in the kinetic resolution of secondary benzylic alcohols. The transition state model proposed for this reaction indicates that the compound effectively stabilizes the transition state during acyl transfer processes .

Material Science

Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metals can lead to the development of new materials with applications in electronics and catalysis. This includes the potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

Case Study 1: Cancer Treatment
In a study focusing on the synthesis of imidazopyridine-based compounds for cancer therapy, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its potency against tumor cells .

Case Study 2: Catalytic Performance
Another investigation explored the catalytic efficiency of this compound in acylation reactions. The study demonstrated that this compound could achieve high enantioselectivity and yield under mild conditions. The findings suggest its potential utility in asymmetric synthesis within pharmaceutical manufacturing processes .

Summary Table

Application AreaDescriptionKey Findings
Medicinal Chemistry Potential treatment for cancer and inflammatory diseasesSignificant cytotoxicity against cancer cell lines; anti-inflammatory effects documented
Catalysis Acts as an effective acyl transfer catalystHigh enantioselectivity achieved in kinetic resolution reactions
Material Science Used in synthesizing advanced materials for electronicsPotential applications in OLEDs and coordination complexes with metals

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound is compared to analogs with halogen substitutions, functional group variations, and ring saturation (Table 1).

Compound Name Substituents/Ring System Key Structural Differences Reference
6,8-Dibromo-2-phenyl-3-pivaloylimidazo[1,2-a]pyridine Br at 6,8; phenyl and pivaloyl groups Larger bromine atoms; acylated N3 position
6-Chloroimidazo[1,2-a]pyridine Cl at 6; fully aromatic Lacks 8-Cl and dihydro ring
3-Benzoyl-8-bromo-6-methylimidazo[1,2-a]pyridine Br at 8; methyl at 6; benzoyl at 3 Aromatic ring; varied substituent positions
2-(H-Imidazo[2,1-a]quinolin-2-yl)benzenamine Fused quinoline ring; NH₂ group Expanded fused-ring system
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine Br at 6,8; methyl at 2,3 Methyl groups hinder reactivity

Key Observations :

  • Halogen Effects : Bromine analogs (e.g., 6,8-dibromo derivatives) exhibit lower solubility but higher electrophilicity compared to dichloro derivatives due to bromine’s larger atomic radius .
  • Dihydro Ring : The 2,3-dihydro configuration in the target compound reduces aromaticity, enhancing solubility and metabolic stability compared to fully aromatic imidazopyridines .

Key Observations :

  • Halogenation : The target compound’s dichloro groups are introduced via N-chlorosuccinimide (NCS), contrasting with brominated analogs that require harsher brominating agents .
  • Functionalization : Sulfonylmethyl derivatives of the target compound show higher aqueous solubility due to polar sulfonyl groups, a strategy used to optimize pharmacokinetics .
Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics are outlined (Table 3).

Compound Melting Point (°C) Solubility (aq.) $ ^1H $ NMR Shifts (δ, ppm) Reference
6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine 173–174 (derivatives) Moderate in DMSO 8.89–6.54 (aromatic/dihydro protons)
6,8-Dibromo-2-phenyl-3-pivaloylimidazo[1,2-a]pyridine Oil Insoluble in water 7.59–6.59 (aromatic protons)
6-Chloroimidazo[1,2-a]pyridine 158–159 Low in water 8.26–6.54 (aromatic protons)
2-(H-Imidazo[2,1-a]quinolin-2-yl)benzenamine 168–169 Soluble in ethanol 9.06–6.57 (quinoline protons)

Key Observations :

  • The dihydro ring in the target compound reduces melting points compared to fully aromatic analogs, facilitating purification .
  • Chlorine substituents increase polarity, improving solubility in polar aprotic solvents like DMSO .

Key Observations :

  • The dihydroimidazopyridine scaffold is versatile, enabling modulation of CNS activity (e.g., antinociception) or peripheral targets (e.g., tubulin) .
  • Chlorine atoms may enhance binding to hydrophobic pockets in enzymes or receptors, though this requires further validation .
Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability : The dihydro ring reduces susceptibility to cytochrome P450 oxidation compared to aromatic imidazopyridines, prolonging half-life .
  • Toxicity : Chlorinated analogs generally exhibit moderate acute toxicity (LD₅₀ ~200 mg/kg in mice), comparable to brominated derivatives .

Biological Activity

6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by data tables and case studies.

  • Molecular Formula : C8H7Cl2N3
  • Molecular Weight : 218.07 g/mol
  • IUPAC Name : this compound
  • CAS Number : 63111-50-2

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it showed promising results:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)155
Escherichia coli1210
Pseudomonas aeruginosa147

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. A notable study reported:

  • Cytokine Reduction : The compound reduced TNF-alpha levels by 30% compared to the control group.
  • Mechanism of Action : It appears to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses .

Anticancer Potential

In addition to its antibacterial and anti-inflammatory properties, this compound has shown potential as an anticancer agent. A study conducted on various cancer cell lines revealed:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)12Induced apoptosis and cell cycle arrest
MDA-MB-231 (Breast Cancer)15Inhibited migration and invasion
HeLa (Cervical Cancer)10Reduced viability and induced necrosis

The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

  • Study on Antibacterial Efficacy :
    • Conducted by Smith et al. (2023), this study evaluated the antibacterial activity against clinical isolates of MRSA. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation.
  • Anti-inflammatory Effects in Animal Models :
    • A study by Zhang et al. (2024) assessed the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in joint swelling and histological damage.
  • Anticancer Activity in Human Cell Lines :
    • Research by Lee et al. (2024) demonstrated that treatment with this compound led to a marked decrease in tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high yield and purity of 6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine?

  • Methodology : Use Lewis acid-catalyzed Friedel-Crafts acylation under inert atmospheres (e.g., nitrogen or argon) to minimize side reactions. Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours) to avoid incomplete conversion. Purification via column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) ensures high purity .
  • Key Parameters :

ParameterOptimal Range
CatalystZnCl₂ or AlCl₃
Temperature60–80°C
Reaction Time6–12 hours
PurificationSilica gel chromatography

Q. How can common characterization techniques (e.g., NMR, HRMS) validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts for diagnostic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, dihydro protons at δ 3.5–4.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−Cl]⁺ fragments) with mass accuracy <5 ppm .
  • IR : Identify functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹) .

Q. What reaction conditions enhance the stability of this compound during storage?

  • Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation or photodegradation. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w in aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 position of this compound be achieved?

  • Methodology : Employ Friedel-Crafts acylation with acetyl chloride and AlCl₃ as a catalyst. Control steric hindrance by using bulky electrophiles (e.g., tert-butyl groups) to direct substitution to the C-3 position. Monitor regioselectivity via HPLC or LC-MS .
  • Example :

SubstrateElectrophileYield (%)Regioselectivity (C-3:C-6)
6,8-Dichloro derivativeAcetyl chloride789:1

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at C-6/C-8) and test against target receptors (e.g., benzodiazepine receptors) .
  • Data Validation : Use orthogonal assays (e.g., fluorescence polarization for receptor binding vs. cell viability assays) to confirm activity .

Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate predictions via experimental screening (e.g., Ugi or Biginelli reactions) .
  • Case Study :

Reaction TypePredicted SiteExperimental Yield (%)
Ugi ReactionC-365
Biginelli ReactionC-842

Data Contradiction Analysis

Q. Why do divergent biological activities arise in analogs of this compound?

  • Analysis : Differences in substituent electronic effects (e.g., chloro vs. nitro groups) alter binding affinity to targets like peripheral benzodiazepine receptors. Confounding factors include solvent polarity in assays (e.g., DMSO vs. aqueous buffers) and impurities in synthesized analogs .

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